

Application Notes and Protocols: Cy5.5 DBCO for Fluorescence Microscopy

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Compound of Interest

Compound Name: Cy5.5 DBCO

Cat. No.: B15623125

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Cy5.5 DBCO** (Dibenzocyclooctyne), a near-infrared fluorescent probe, for the specific labeling and imaging of biomolecules in fluorescence microscopy. The protocols detailed herein leverage copper-free click chemistry for covalent labeling of azide-modified targets, a bioorthogonal reaction ideal for live-cell imaging and other sensitive biological applications.^{[1][2][3]}

Introduction to Cy5.5 DBCO

Cy5.5 DBCO is a bright and photostable near-infrared dye functionalized with a DBCO group.^{[1][4]} This moiety reacts specifically and efficiently with azide-tagged molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.^{[1][3]} The reaction is rapid, bioorthogonal, and occurs under physiological conditions without the need for a cytotoxic copper catalyst, making it highly suitable for labeling biomolecules in living systems.^{[2][3]}

The Cy5.5 fluorophore exhibits excitation and emission maxima in the near-infrared spectrum, a region where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio in imaging experiments.^{[1][5][6]} Its high molar extinction coefficient and good quantum yield

contribute to its bright fluorescence signal.^{[5][6]} These properties, combined with its good water solubility and photostability, make **Cy5.5 DBCO** an excellent choice for a variety of fluorescence microscopy applications, including in vitro and in vivo imaging.^{[1][5][7]}

Quantitative Data

The photophysical and chemical properties of **Cy5.5 DBCO** are summarized in the table below.

Property	Value	References
Excitation Maximum (λ_{ex})	~675 - 684 nm	^{[1][4][5][7][8][9][10]}
Emission Maximum (λ_{em})	~694 - 710 nm	^{[1][4][5][7][8][9][10]}
Molar Extinction Coefficient (ϵ)	~190,000 - 198,000 L·mol ⁻¹ ·cm ⁻¹	^{[1][4][7][8][9][10]}
Fluorescence Quantum Yield (Φ)	~0.2	^[7]
Molecular Weight	~1161.34 g/mol	^{[1][4][9][10]}
Solubility	Water, DMSO, DMF	^{[11][1][4][9][10]}

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the introduction of azide groups onto the surface of live cells via metabolic glycoengineering, preparing them for labeling with **Cy5.5 DBCO**.

Materials:

- Cells of interest
- Complete cell culture medium
- Azide-modified sugar (e.g., N-azidoacetylmannosamine - Ac4ManNAz)
- Phosphate-Buffered Saline (PBS), sterile

Procedure:

- Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).
- Prepare the azide-modified sugar stock solution in a suitable solvent (e.g., DMSO or sterile PBS).
- Add the azide-modified sugar to the cell culture medium at a final concentration of 25-50 μ M.
- Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[\[12\]](#)
- Gently wash the cells twice with pre-warmed, sterile PBS to remove any unincorporated azide sugar before proceeding with **Cy5.5 DBCO** labeling.[\[13\]](#)

Protocol 2: Labeling of Azide-Modified Live Cells with **Cy5.5 DBCO**

This protocol details the fluorescent labeling of azide-modified cells using copper-free click chemistry.

Materials:

- Azide-labeled cells (from Protocol 1)
- **Cy5.5 DBCO**
- Anhydrous DMSO
- Live-cell imaging medium (phenol red-free)
- PBS, sterile

Procedure:

- Prepare a stock solution of **Cy5.5 DBCO** (e.g., 1-5 mM) in anhydrous DMSO. Store protected from light at -20°C.[\[7\]](#)

- Immediately before use, dilute the **Cy5.5 DBCO** stock solution in pre-warmed, serum-free cell culture medium or live-cell imaging medium to a final working concentration of 2-20 μM . [12][13] The optimal concentration may vary depending on the cell type and should be determined empirically.
- Aspirate the PBS from the washed azide-labeled cells and add the **Cy5.5 DBCO** labeling solution.
- Incubate the cells for 30-60 minutes at 37°C, protected from light.[13]
- Gently wash the cells three to four times with pre-warmed live-cell imaging medium to remove any unbound **Cy5.5 DBCO**. [3][13]
- The cells are now labeled and ready for fluorescence microscopy imaging.

Protocol 3: Fluorescence Microscopy Experimental Setup

This protocol provides guidance on setting up a fluorescence microscope for imaging **Cy5.5 DBCO**-labeled samples. A confocal microscope is recommended for optimal results due to the far-red emission of Cy5.5.[3]

Recommended Microscope Configuration:

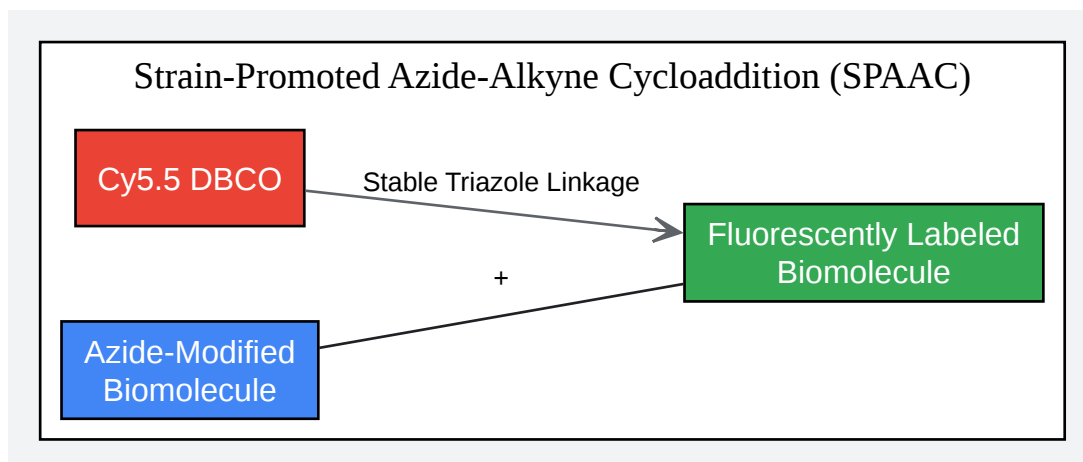
Component	Specification	Rationale
Light Source	633 nm HeNe laser, 640 nm or 647 nm diode laser	These laser lines provide efficient excitation close to the absorption maximum of Cy5.5. [11][14]
Excitation Filter	630/20 nm or similar bandpass filter	To specifically select the laser line and minimize excitation of other fluorophores.
Dichroic Mirror	660 nm longpass	To efficiently reflect the excitation light towards the sample and transmit the emitted fluorescence to the detector.[15]
Emission Filter	690/50 nm or 700/75 nm bandpass filter	To specifically collect the Cy5.5 emission and block scattered excitation light and background fluorescence.[12]
Detector	Photomultiplier tube (PMT) or a sensitive CCD/CMOS camera with good near-infrared sensitivity	To effectively detect the far-red fluorescence emitted by Cy5.5.

Imaging Procedure:

- Place the dish with the labeled cells on the microscope stage.
- Select the appropriate laser line (e.g., 633 nm or 640 nm) and ensure the correct filter set is in the light path.
- Bring the cells into focus using brightfield or DIC microscopy.
- Switch to fluorescence imaging and adjust the laser power and detector gain/exposure time to obtain a strong signal with minimal background. Avoid pixel saturation.

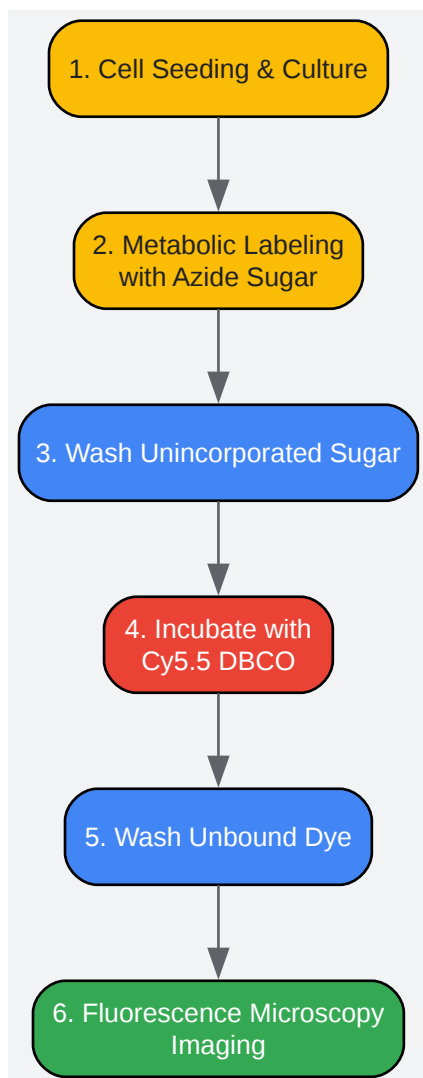
- Acquire images. For live-cell imaging, consider using time-lapse capabilities to study dynamic processes.

Visualizations



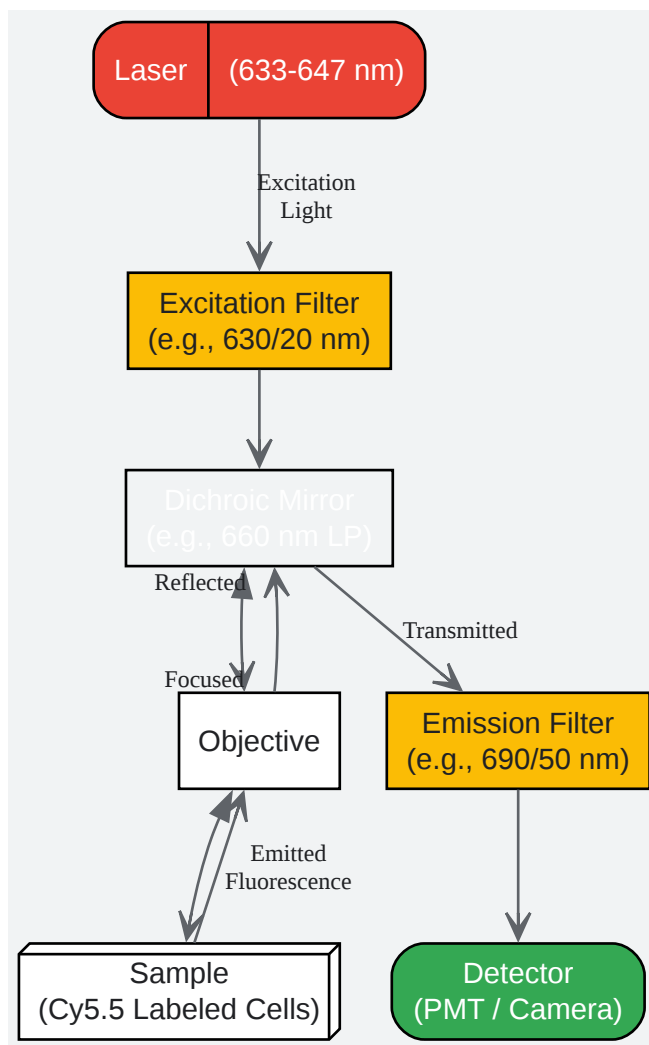
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Caption: Copper-Free Click Chemistry Reaction.



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Caption: Cell Labeling and Imaging Workflow.



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Caption: Fluorescence Microscope Light Path.

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